molecular formula C19H15NO4 B1242921 CDC

CDC

Cat. No.: B1242921
M. Wt: 321.3 g/mol
InChI Key: XGHYFEJMJXGPGN-CHLGNXTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The cross-dehydrogenative coupling reaction can be achieved through various methods, including transition-metal catalysis, oxidation reactions (e.g., benzoquinone, peroxides, oxygen, hypervalent iodine), photocatalysis, and electrocatalysis . The choice of method depends on the specific substrates and desired products.

Industrial Production Methods: In industrial settings, cross-dehydrogenative coupling reactions are often carried out using continuous-flow reactors to enhance efficiency and scalability . These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: Cross-dehydrogenative coupling reactions involve the formation of carbon-carbon bonds or carbon-heteroatom bonds directly from carbon-hydrogen bonds . These reactions can be classified into several types based on the nature of the bonds formed:

  • sp3-sp3 coupling
  • sp3-sp2 coupling
  • sp3-sp coupling
  • sp2-sp2 coupling
  • sp2-sp coupling
  • sp-sp coupling

Common Reagents and Conditions: Common reagents used in cross-dehydrogenative coupling reactions include transition metals (e.g., palladium, copper), oxidants (e.g., benzoquinone, peroxides, oxygen, hypervalent iodine), and photocatalysts . The reaction conditions typically involve mild temperatures and pressures, making the process energy-efficient and environmentally friendly.

Major Products: The major products of cross-dehydrogenative coupling reactions are diverse and depend on the specific substrates used. These products include various nitrogen, oxygen, and sulfur-containing heterocycles .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] (Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11-

InChI Key

XGHYFEJMJXGPGN-CHLGNXTCSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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